molecular formula C9H10ClNO2 B176973 1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzene CAS No. 18102-22-2

1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzene

Cat. No.: B176973
CAS No.: 18102-22-2
M. Wt: 199.63 g/mol
InChI Key: SWQXXMKOWPDMLW-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzene is an aromatic compound with a benzene ring substituted by a chloromethyl group, two methyl groups, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzene can be synthesized through a chloromethylation reaction. This involves the treatment of aromatic compounds with chloromethylating agents such as chlorosulfonic acid and dimethoxymethane in the presence of a catalyst like zinc iodide . The reaction typically occurs in a solvent like dichloromethane at low temperatures (5-10°C) to ensure high yields and minimize side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.

    Reduction: Formation of 1-(Aminomethyl)-2,5-dimethyl-3-nitrobenzene.

    Oxidation: Formation of 1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzoic acid.

Scientific Research Applications

1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds.

    Material Science: Used in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzene involves its reactivity due to the presence of the chloromethyl and nitro groups. The chloromethyl group is highly reactive towards nucleophiles, making it a useful intermediate in substitution reactions. The nitro group can undergo reduction to form amino derivatives, which can further participate in various chemical transformations.

Comparison with Similar Compounds

  • 1-(Chloromethyl)-2,4-dimethyl-3-nitrobenzene
  • 1-(Chloromethyl)-2,5-dimethyl-4-nitrobenzene
  • 1-(Chloromethyl)-3,5-dimethyl-2-nitrobenzene

Uniqueness: 1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzene is unique due to the specific positioning of its substituents, which can influence its reactivity and the types of reactions it undergoes. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the benzene ring creates a unique electronic environment that can be exploited in various chemical processes.

Properties

IUPAC Name

1-(chloromethyl)-2,5-dimethyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-6-3-8(5-10)7(2)9(4-6)11(12)13/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQXXMKOWPDMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40575808
Record name 1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18102-22-2
Record name 1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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